

Cilastatin Sodium (CAS 81129-83-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cytostatin sodium

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Abstract

Cilastatin sodium, identified by CAS number 81129-83-1, is a potent and specific inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). While devoid of intrinsic antibacterial activity, it plays a crucial role in modern antibiotic therapy, primarily by preventing the renal degradation of carbapenem antibiotics, most notably imipenem. This co-administration strategy enhances the bioavailability and efficacy of imipenem, allowing it to effectively combat a wide range of severe bacterial infections.[1][2][3] Beyond its well-established role as an enzymatic inhibitor, cilastatin has demonstrated independent nephroprotective effects, mitigating the renal toxicity associated with certain therapeutic agents.[4][5] This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, pharmacokinetics, and key experimental protocols related to cilastatin sodium, tailored for professionals in the field of drug development and biomedical research.

Physicochemical Properties

Cilastatin sodium is an off-white to yellowish-white, hygroscopic, amorphous powder.[6] Its fundamental physicochemical characteristics are summarized in the table below.

Property	Value	Reference
CAS Number	81129-83-1	[7]
Molecular Formula	C ₁₆ H ₂₅ N ₂ NaO ₅ S	[7]
Molecular Weight	380.43 g/mol	[4]
Melting Point	>160°C (with decomposition)	[6]
Solubility	Very soluble in water and methanol. Soluble to 100 mM in water and 10 mM in DMSO. Slightly soluble in anhydrous ethanol. Very slightly soluble in dimethyl sulfoxide. Practically insoluble in acetone and methylene chloride.	[4][6][7]
Appearance	White crystalline powder or off-white to yellowish-white, hygroscopic, amorphous powder.	[6][7]
Stability	Stable for 1 year from the date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month.	[6][7]

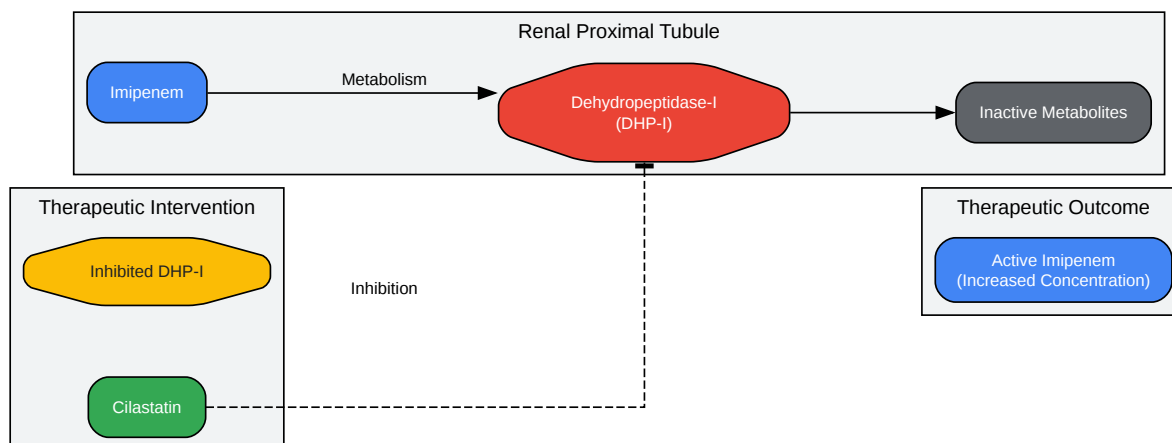
Mechanism of Action

Cilastatin's primary mechanism of action is the potent, competitive, and reversible inhibition of dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located on the brush border of proximal tubular epithelial cells in the kidneys.[1][8][9]

Inhibition of Imipenem Degradation

The antibiotic imipenem is susceptible to hydrolysis and inactivation by DHP-I, which cleaves its β -lactam ring.[8][10] This rapid degradation in the kidneys leads to sub-therapeutic urinary

concentrations of the active antibiotic. By binding to the active site of DHP-I, cilastatin prevents the enzymatic breakdown of imipenem, thereby increasing its plasma concentration, prolonging its half-life, and ensuring that therapeutically effective levels reach the urinary tract.[1][8][10]



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Mechanism of Cilastatin-mediated Imipenem Protection.

Nephroprotective Effects

Beyond its role in antibiotic potentiation, cilastatin exhibits direct nephroprotective properties. It has been shown to reduce the toxic accumulation of drugs like cyclosporin A in kidney proximal tubule epithelial cells.[4] The inhibition of DHP-I by cilastatin can also block the recycling and internalization of cholesterol rafts in these cells, which in turn reduces apoptosis induced by various nephrotoxic agents, including certain chemotherapy drugs and antibiotics.[11]

Pharmacokinetics

The pharmacokinetic profile of cilastatin is well-characterized, particularly in conjunction with imipenem.

Parameter	Value	Reference
Plasma Half-life	Approximately 1 hour	[3][12]
Urinary Excretion	70-80% of the administered dose is excreted unchanged in the urine.	[12][13]
Plasma Protein Binding	35-40%	[3]
Volume of Distribution (Vd)	14.6 - 20.1 L	[3]
Renal Clearance	0.10 - 0.16 L/h/kg	[3]
Total Plasma Clearance	0.2 L/h/kg	[3]

Note: The pharmacokinetics of cilastatin are linear across the therapeutic dose range, and no accumulation occurs with standard therapeutic regimens.[12] Dosage adjustments are necessary in patients with renal impairment (glomerular filtration rate < 30 ml/min per 1.73 m²). [12]

Experimental Protocols

In Vitro Organic Anion Transporter (OAT)-Mediated Uptake Assay

This protocol is designed to evaluate the inhibitory effect of cilastatin on the uptake of a test compound by OAT1 or OAT3 expressed in a mammalian cell line, such as HEK293 cells.[14]

Materials:

- HEK293 cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3)
- Mock-transfected HEK293 cells (negative control)
- Cell culture medium (e.g., DMEM) with appropriate supplements
- Hanks' Balanced Salt Solution (HBSS)
- Test substrate for OATs

- Cilastatin sodium
- Positive control inhibitor (e.g., probenecid)
- Cell lysis buffer
- Scintillation fluid or appropriate reagents for quantification

Procedure:

- Cell Culture: Culture the hOAT1, hOAT3, and mock-transfected HEK293 cells in appropriate culture vessels until they reach a confluent monolayer.
- Preparation of Solutions: Prepare stock solutions of the test substrate, cilastatin, and probenecid in a suitable solvent (e.g., HBSS). Create serial dilutions of cilastatin to determine the IC₅₀ value.^[14]
- Uptake Assay: a. Wash the cell monolayers twice with pre-warmed HBSS. b. Pre-incubate the cells with HBSS containing various concentrations of cilastatin or the positive control for 10-15 minutes at 37°C. c. Initiate the uptake by adding HBSS containing the radiolabeled test substrate along with the respective inhibitors. d. Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C, ensuring the time is within the linear range of uptake for the substrate. e. Terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.^[14]
- Quantification: a. Lyse the cells using a suitable lysis buffer. b. Quantify the amount of substrate taken up by the cells using liquid scintillation counting or another appropriate analytical method. c. Calculate the percentage of inhibition for each concentration of cilastatin and determine the IC₅₀ value.



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Workflow for an In Vitro OAT-Mediated Uptake Assay.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of a test drug when administered alone or in combination with cilastatin.[\[14\]](#)

Materials:

- Sprague-Dawley rats (or other appropriate strain)
- Test drug
- Cilastatin sodium
- Vehicle for drug administration (e.g., sterile saline)
- Anesthesia (e.g., ketamine/xylazine)
- Blood collection supplies (e.g., heparinized tubes)
- Metabolic cages for urine collection
- Analytical method for drug quantification (e.g., LC-MS/MS)

Procedure:

- Animal Acclimatization and Grouping: Acclimatize rats for at least one week. Divide animals into groups (n=6-8 per group):
 - Group 1: Vehicle control
 - Group 2: Test drug alone
 - Group 3: Test drug + Cilastatin[\[14\]](#)
- Drug Administration: Administer the vehicle, test drug, or test drug with cilastatin via the desired route (e.g., intravenous).

- **Pharmacokinetic Sampling:** a. Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) from the tail vein or a cannula. b. Centrifuge the blood samples to obtain plasma and store at -80°C until analysis. c. House the rats in metabolic cages to collect urine over a 24-hour period.[\[14\]](#)
- **Sample Analysis:** Quantify the concentration of the test drug in plasma and urine samples using a validated analytical method like LC-MS/MS.
- **Data Analysis:** Calculate key pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC, half-life, clearance) using appropriate software.

Analytical Methods

Accurate quantification of cilastatin sodium is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a widely used and robust method.

High-Performance Liquid Chromatography (HPLC)

A common HPLC method for the simultaneous determination of imipenem and cilastatin sodium involves:

- **Column:** A CN column (e.g., 4.6 mm × 250 mm, 5 µm).
- **Mobile Phase:** A mixture of acetonitrile and 0.1% phosphoric acid (50:50).
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** 265 nm.
- **Column Temperature:** 30°C.[\[15\]](#)

This method has been shown to be precise, accurate, and simple for the determination of both compounds in pharmaceutical formulations.[\[15\]](#)

Drug Interactions and Clinical Considerations

- **Imipenem:** The primary and intended interaction is with imipenem, where cilastatin prevents its renal degradation.[\[1\]](#)[\[3\]](#)

- Ganciclovir: Co-administration with ganciclovir has been associated with generalized seizures and is not recommended.[16]
- Valproic Acid/Divalproex Sodium: Concomitant use can lead to a reduction in valproic acid concentrations, potentially increasing the risk of breakthrough seizures. This combination is generally not recommended.[16][17]

Conclusion

Cilastatin sodium is an indispensable partner to carbapenem antibiotics like imipenem, ensuring their therapeutic efficacy by inhibiting renal dehydropeptidase-I.[1][3] Its well-defined physicochemical properties, predictable pharmacokinetics, and established analytical methods make it a reliable component in combination therapies. Furthermore, its intrinsic nephroprotective effects present an intriguing area for further research and potential therapeutic applications beyond its current role. This guide provides a foundational technical understanding for researchers and drug development professionals working with this important pharmaceutical compound.

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References

- 1. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cilastatin sodium | CAS:81129-83-1 | Dipeptidase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 6. Cilastatin sodium | 81129-83-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. droracle.ai [droracle.ai]
- 11. SCIENTIFIC DATA – Telara Pharma [telarapharma.com]
- 12. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Imipenem and Cilastatin for Injection Sodium by HPLC [journal11.magtechjournal.com]
- 16. DailyMed - IMIPENEM AND CILASTATIN- imipenem and cilastatin sodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Cilastatin Sodium (CAS 81129-83-1): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575374#cilastatin-sodium-cas-number-81129-83-1]

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